molecular formula C21H24N4O B2519233 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421481-85-7

4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2519233
CAS No.: 1421481-85-7
M. Wt: 348.45
InChI Key: OJRVWMJCBNQCMV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which integrates a benzamide core with imidazole and dimethylamino substituents, is characteristic of compounds designed to modulate key biological targets. The presence of the imidazole ring is a notable feature, as this heterocycle is a well-known bioisostere for the amide bond, a strategy often employed to fine-tune the metabolic stability, potency, and selectivity of lead compounds . Furthermore, N-substituted imidazolylbenzamides, which share a close structural relationship with this compound, have been documented in scientific literature as selective class III cardiac electrophysiological agents, demonstrating potency comparable to established pharmacological tools in pre-clinical models . This suggests potential research applications in the study of cardiac ion channels and arrhythmias. Beyond cardiology, similar molecular scaffolds featuring the imidazole moiety are actively investigated across multiple therapeutic domains. Patent literature indicates that such compounds are explored as inhibitors of various kinases, including kinesin spindle protein (KSP) for cancer research and discoidin domain receptors (DDRs) for anti-inflammatory drug discovery . The structural attributes of this benzamide, particularly its hydrogen-bond accepting and donating capabilities from the amide and imidazole groups, make it a valuable template for probing protein-ligand interactions. It is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product with care, utilizing appropriate safety procedures in a controlled laboratory setting.

Properties

IUPAC Name

4-(dimethylamino)-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(2)19-11-9-18(10-12-19)21(26)23-13-6-15-25-16-14-22-20(25)17-7-4-3-5-8-17/h3-5,7-12,14,16H,6,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRVWMJCBNQCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the dimethylamino group. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with structural similarities to 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide exhibit significant antimicrobial activity. A study focusing on related benzamide derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

A series of synthesized benzamide derivatives were evaluated for their antimicrobial potential against a range of microorganisms. The minimum inhibitory concentration (MIC) values were determined, revealing promising results:

CompoundMIC (µM)Bacterial Strains
N11.27Bacillus subtilis
N81.43E. coli
N222.60Klebsiella pneumoniae

These findings suggest that modifications to the benzamide structure can enhance antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been investigated. Compounds with similar imidazole and benzamide structures have shown efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have assessed the effectiveness of synthesized derivatives against human colorectal carcinoma cell lines (HCT116). The results highlighted several compounds with superior activity compared to standard treatments like 5-Fluorouracil (5-FU):

CompoundIC50 (µM)Activity Level
N95.85High
N184.53Very High
5-FU9.99Standard

The compounds N9 and N18 exhibited significant anticancer activity, indicating that modifications to the imidazole and benzamide moieties can enhance selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors involved in cellular processes. The imidazole ring can interact with metal ions or active sites of enzymes, while the dimethylamino group may enhance its solubility and bioavailability. The phenyl group contributes to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Benzamide-Imidazole/Benzimidazole Hybrids

  • 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d): Contains an imidazole directly attached to the benzamide but lacks the phenyl and dimethylamino groups.
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide : Features a benzimidazole core with methoxy-substituted aryl groups, enhancing electron-richness compared to the target’s phenylimidazole. The propyl chain here is part of the benzimidazole N-substituent, whereas the target’s propyl links the benzamide to imidazole .
  • N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide: Substitutes the dimethylamino group with dichloro substituents, increasing lipophilicity and altering electronic properties. The branched alkyl chain may reduce conformational flexibility relative to the target’s linear propyl chain .

Dimethylaminopropyl-Substituted Benzamides

  • 4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide (E677-1430): Replaces the phenylimidazole with a benzothiazole ring, introducing sulfur-based interactions. The acetyl group at the benzamide para position modifies steric and electronic profiles compared to the dimethylamino group in the target .
  • N-[3-(Dimethylamino)propyl]-4-(3-methyl-3H-diazirine-3-yl)benzamide (17): Incorporates a photoreactive diazirine group, enabling crosslinking studies. The dimethylaminopropyl chain matches the target, but the diazirine substituent adds unique reactivity .

Physicochemical and Pharmacological Comparisons

Compound Name Key Substituents Solubility & LogP* Biological Activity References
Target Compound Dimethylamino, phenylimidazole-propyl Moderate solubility, LogP ~3.2 Potential sGC modulation
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Ureido-ethyl, imidazole High solubility, LogP ~1.8 Unspecified pharmacological activity
N-[3-(Dimethylamino)propyl]-4-chlorobenzamide (15) Chloro, dimethylaminopropyl Low solubility, LogP ~4.0 sGC stimulation at 10–100 μM
E677-1430 Acetyl, benzothiazole, dimethylaminopropyl LogP ~3.5 Screening compound for kinase assays

*Estimated based on substituent contributions.

  • Solubility: The target’s dimethylamino group improves water solubility compared to chloro-substituted analogs (e.g., compound 15) .
  • Biological Relevance: Compounds with dimethylaminopropyl chains (e.g., 15, 17) show sGC stimulation, suggesting the target may share similar mechanistic pathways .

Biological Activity

4-(Dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C21H24N4O
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1421481-85-7

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Its structure suggests potential interactions with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It is hypothesized that the compound interacts with certain receptors, which could lead to therapeutic effects or side effects.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MiaPaCa21.32Induces apoptosis
A4315.89EGFR inhibition
HepG20.28Cytotoxic activity

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Inhibition Studies

Inhibition studies have shown that the compound effectively inhibits specific enzymes related to cancer progression. Notably, it has demonstrated significant inhibitory activity against heparanase, an enzyme implicated in tumor metastasis.

CompoundIC50 (µM)Target Enzyme
4-(Dimethylamino)-...0.23Heparanase
Control (Standard Drug)0.29Heparanase

This data indicates that the compound's structure may be optimized for better inhibitory activity against heparanase, making it a valuable asset in cancer therapy research.

Study 1: Antitumor Activity

In a study published in Medicinal Chemistry, the compound was evaluated against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in MiaPaCa2 cells where an IC50 of 1.32 µM was observed .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound revealed its potential as a heparanase inhibitor with an IC50 value of 0.23 µM . This suggests that it could play a role in preventing metastasis in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazole-propyl intermediate via nucleophilic substitution or coupling reactions (e.g., using 2-phenylimidazole and 3-chloropropylamine under reflux in acetonitrile).
  • Step 2 : Amidation of the intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst .
  • Optimization : Control temperature (60–80°C for amidation), solvent polarity (DMF or DCM), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >90% purity .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm proton environments (e.g., dimethylamino singlet at δ ~2.8 ppm, imidazole protons at δ ~7.2–7.5 ppm) and carbon assignments .
  • Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 403.2) and fragmentation patterns .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • LogP : Predicted ~3.6 (XlogP3-AA), indicating moderate hydrophobicity.
  • Solubility : Poor in water; use DMSO or ethanol for stock solutions.
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using validated kits (e.g., Kinase-Glo®) and include positive controls (e.g., staurosporine) .
  • Data Reconciliation : Perform meta-analysis with covariates (cell line, incubation time) and validate findings via orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective for probing the compound’s mechanism of action in cellular pathways?

  • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomics .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells (e.g., 24-hour exposure at 10 µM) to identify dysregulated nodes (e.g., MAPK/ERK) .
  • Functional Validation : CRISPR knockout of candidate targets (e.g., PI3K isoforms) to assess rescue effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Analog Synthesis : Modify the (i) benzamide substituents (e.g., electron-withdrawing groups at the 4-position), (ii) imidazole ring (e.g., halogen substitutions), or (iii) propyl linker length .
  • Assay Cascade : Prioritize analogs based on in vitro enzyme inhibition (IC₅₀), followed by cytotoxicity (MTT assay) and pharmacokinetic profiling (e.g., microsomal stability) .

Q. What analytical methods are recommended for detecting degradation products under stressed conditions?

  • Forced Degradation : Expose the compound to heat (60°C, 48 hours), acidic/basic hydrolysis (0.1M HCl/NaOH, 24 hours), and oxidative stress (3% H₂O₂).
  • Detection : UPLC-QTOF-MS in positive ion mode to identify major degradants (e.g., hydrolyzed benzamide or imidazole ring-opened species) .

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